Acridine, 3,5-diamino-

Overview

Description

Acridine-3,5-diamine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine-3,5-diamine typically involves the Ullmann condensation reaction. In this process, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridine derivatives .

Industrial Production Methods

Industrial production methods for acridine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acridine-3,5-diamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Chlorine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acridone derivatives, while substitution reactions can introduce various functional groups onto the acridine ring .

Scientific Research Applications

Acridine-3,5-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various acridine derivatives.

Biology: Acts as a fluorescent probe for visualizing biomolecules.

Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.

Industry: Used in the production of dyes and fluorescent materials

Mechanism of Action

The mechanism of action of acridine-3,5-diamine primarily involves DNA intercalation. This process disrupts DNA synthesis and transcription by inserting itself between adjacent base pairs of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

- Acriflavine

- Proflavine

- Quinacrine

Uniqueness

Acridine-3,5-diamine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. For example, it has been shown to have stronger inhibitory effects on acetylcholinesterase compared to its analogues .

Biological Activity

Acridine, 3,5-diamino- is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

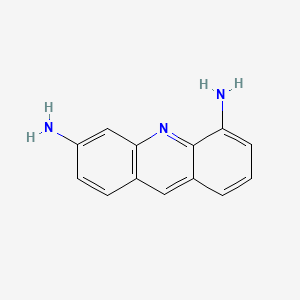

Chemical Structure and Properties

Acridine derivatives are characterized by their planar aromatic structures, which facilitate intercalation into DNA. The specific substitution pattern of acridine, 3,5-diamino- enhances its interaction with nucleic acids and proteins, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of acridine derivatives. Acridine, 3,5-diamino- has been shown to exhibit significant cytotoxicity against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 3.1 ± 0.4 | DNA intercalation and apoptosis induction |

| HepG2 (liver cancer) | 7.7 ± 0.5 | Topoisomerase inhibition |

| MCF-7 (breast cancer) | 96.5 - 190 | Cell cycle arrest and apoptosis |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective chemotherapeutic agent .

The biological activity of acridine, 3,5-diamino- primarily stems from its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, acridine derivatives can inhibit topoisomerase II enzymes, which are crucial for DNA unwinding during replication .

Case Studies:

- 9-Phenylacridine (ACPH) : This derivative has been studied for its ability to sensitize cancer cells to UVA-induced DNA damage. In vitro studies showed that ACPH could significantly increase the cytotoxic effects of UVA radiation on melanoma cells .

- Hybrid Compounds : Recent research has focused on synthesizing hybrid compounds that combine acridine with other pharmacophores to enhance anticancer activity. For instance, a thiophene-acridine hybrid demonstrated potent anti-leishmanial and anti-cancer properties in various models .

Antimicrobial and Antiviral Activities

Beyond anticancer effects, acridine derivatives have also shown promise in antimicrobial and antiviral applications. Studies indicate that certain acridine compounds exhibit activity against bacterial strains and viruses by disrupting their nucleic acid synthesis . The mechanisms often involve similar intercalation properties that affect pathogen DNA or RNA.

Structure-Activity Relationship (SAR)

The effectiveness of acridine derivatives is closely related to their structural features. Modifications at specific positions on the acridine ring can significantly alter their biological activity:

| Modification | Effect |

|---|---|

| Substitution at position 9 | Enhances DNA binding affinity |

| Alkylation at position 10 | Increases cytotoxicity against cancer cells |

| Hydroxy group additions | Improves solubility and bioavailability |

Properties

IUPAC Name |

acridine-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-5-4-8-6-9-2-1-3-11(15)13(9)16-12(8)7-10/h1-7H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRXBQGINRDTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C(C=C3)N)N=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193518 | |

| Record name | Acridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40505-25-7 | |

| Record name | Acridine, 3,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.